Pyrasulfotole-desmethyl

Vue d'ensemble

Description

Pyrasulfotole-desmethyl is a metabolite of the herbicide Pyrasulfotole. It belongs to the class of pyrazoles or pyrazolones and is known for its role in the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound is primarily used in agricultural settings to control broad-leaved weeds in cereal crops such as wheat, barley, and oats .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pyrasulfotole-desmethyl involves the reaction of 1,3-dimethyl-5-hydroxy-pyrazole with 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride. The process typically includes esterification and rearrangement steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrasulfotole-desmethyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: This reaction can result in the formation of reduced derivatives.

Substitution: This reaction can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed:

Oxidation: Hydroxylated derivatives.

Reduction: Reduced derivatives.

Substitution: Substituted pyrazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Pyrasulfotole is characterized by its chemical structure, which includes a pyrazole ring and a sulfonyl group. It functions primarily as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , disrupting the biosynthesis of carotenoids in plants. This mechanism leads to visible symptoms such as bleaching and tissue necrosis in susceptible plant species within days of application .

Agricultural Applications

Pyrasulfotole and its desmethyl metabolite are primarily utilized in the control of various broadleaf weeds in cereal crops. The following table summarizes key applications:

| Crop Type | Target Weeds | Application Timing |

|---|---|---|

| Wheat | Lamb's quarters, redroot pigweed, wild buckwheat, volunteer canola | Post-emergence |

| Barley | Similar to wheat | Post-emergence |

| Oats | Similar to wheat | Post-emergence |

| Rye | Similar to wheat | Post-emergence |

| Triticale | Similar to wheat | Post-emergence |

The effectiveness of pyrasulfotole is attributed to its ability to translocate within the plant, allowing for systemic action against targeted weeds .

Metabolism and Residue Analysis

Research indicates that pyrasulfotole undergoes metabolic transformations in plants and animals, resulting in the formation of pyrasulfotole-desmethyl. Studies have shown that this metabolite can be detected in various matrices including grains and livestock products. Analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to quantify residues effectively:

- Limit of Quantitation (LOQ) :

Toxicology and Human Safety

Toxicological assessments have evaluated the safety profile of this compound. Short-term studies in rodents indicated limited toxicity at high doses, with no significant adverse effects observed at lower concentrations. The No Observed Effect Level (NOEL) was determined at 1000 ppm for dermal exposure .

Furthermore, regulatory bodies have conducted risk assessments to ensure that residues from pyrasulfotole applications remain within safe limits for human consumption. The findings suggest that both the parent compound and its desmethyl metabolite pose minimal risk when used according to established guidelines .

Case Studies

- Field Trials : Multiple field trials across different geographical regions have demonstrated the effectiveness of pyrasulfotole in controlling target weeds in cereal crops. Results indicated high efficacy rates with minimal crop injury.

- Residue Studies : Studies conducted in Australia showed that residues of pyrasulfotole and its desmethyl metabolite were consistently below detectable limits (<0.02 mg/kg) in grain samples following recommended application rates .

Mécanisme D'action

Pyrasulfotole-desmethyl exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of carotenoids, leading to the depletion of essential pigments and ultimately causing plant death. The molecular targets involved include the active site of HPPD, where this compound binds and prevents the enzyme from catalyzing its normal reactions .

Comparaison Avec Des Composés Similaires

Sulcotrione: Another HPPD inhibitor used as a herbicide.

Mesotrione: A triketone herbicide that also inhibits HPPD.

Isoxaflutole: A herbicide that inhibits HPPD and is structurally related to Pyrasulfotole.

Uniqueness: Pyrasulfotole-desmethyl is unique due to its specific structural modifications, which enhance its binding affinity to HPPD and its effectiveness as a herbicide. Its desmethyl form is particularly important for studying the metabolic pathways and degradation products of Pyrasulfotole .

Activité Biologique

Pyrasulfotole-desmethyl is a significant metabolite of the herbicide pyrasulfotole, which is primarily utilized in agricultural settings for its effectiveness against various annual broadleaf weeds. Understanding the biological activity of this compound is critical for assessing its environmental impact, efficacy, and safety in human and animal health.

Pyrasulfotole (chemical formula: C14H13F3N2O4S) functions as a selective herbicide by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), crucial in carotenoid biosynthesis. This inhibition disrupts chlorophyll production, leading to visible bleaching effects on susceptible plants .

| Property | Value |

|---|---|

| Chemical Formula | C13H11F3N2O4S |

| Molecular Weight | 308.33 g/mol |

| Solubility | Moderately soluble in water |

| pKa | Not specified |

This compound acts primarily as an HPPD inhibitor, similar to its parent compound. This mechanism results in the disruption of chlorophyll synthesis, leading to the characteristic whitening or bleaching of treated plants. The biological activity of this metabolite can be critical in evaluating herbicide resistance management strategies and the potential for crop damage .

Metabolism Studies

Research indicates that pyrasulfotole undergoes N-demethylation to form this compound in various animal species, including laying hens and lactating goats. In studies involving laying hens, over 97% of the administered dose was recovered in excreta, with minimal residues found in tissues and eggs, suggesting efficient metabolism and excretion pathways .

Table 2: Metabolism Findings in Animal Studies

| Species | Administered Dose (ppm) | Residue Recovery (%) | Predominant Residue |

|---|---|---|---|

| Laying Hens | 8.6 | 97% | Pyrasulfotole |

| Lactating Goats | Not specified | Not specified | This compound |

Acute Toxicity

Pyrasulfotole and its desmethyl metabolite exhibit low acute toxicity levels. In studies with female rats, the LD50 was found to be greater than 2000 mg/kg body weight, indicating a low risk upon acute exposure . Chronic exposure assessments have been conducted to determine NOEL (No Observed Effect Level) values, which were established at 1000 mg/kg for skin responses and 10 mg/kg for systemic effects .

Case Studies

In a study involving Beagle dogs fed with varying concentrations of pyrasulfotole, significant findings included elevated liver weights and increased serum triglyceride levels at higher doses. However, establishing a NOEL was challenging due to these adverse effects observed across all tested concentrations .

Environmental Impact

The environmental fate of this compound has been evaluated through various residue studies. The compound is detected primarily in animal matrices such as liver and kidney tissues, with lower concentrations found in muscle and eggs. This distribution pattern is essential for understanding potential risks associated with food safety and ecological health following agricultural applications .

Table 3: Residue Levels in Animal Tissues

| Tissue | Residue Level (ppm) |

|---|---|

| Liver | 1.560 |

| Kidney | Not specified |

| Muscle | 0.020 |

| Eggs | <0.004 |

Propriétés

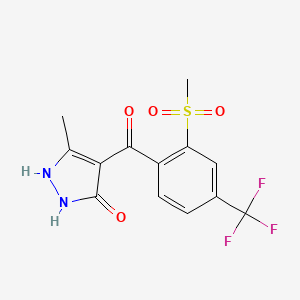

IUPAC Name |

5-methyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O4S/c1-6-10(12(20)18-17-6)11(19)8-4-3-7(13(14,15)16)5-9(8)23(2,21)22/h3-5H,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUCGFZZOULZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904961 | |

| Record name | Pyrasulfotole-desmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936621-05-5 | |

| Record name | Pyrasulfotole-desmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.